Methyl 3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate
Description
Methyl 3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate is a specialized ester derivative featuring a trifluoromethylsulfonyloxy (-OSO₂CF₃) group at the C2 position and a tetrahydropyran (oxan-4-yl) substituent at the C3 position of the propanoate backbone. This compound is of interest in synthetic organic chemistry due to the electron-withdrawing trifluoromethylsulfonyloxy group, which enhances reactivity in substitution reactions, and the oxan-4-yl moiety, which may improve solubility in polar solvents.
Properties
Molecular Formula |
C10H15F3O6S |
|---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C10H15F3O6S/c1-17-9(14)8(6-7-2-4-18-5-3-7)19-20(15,16)10(11,12)13/h7-8H,2-6H2,1H3 |
InChI Key |
QYRCLQIQSCFKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the tetrahydro-2H-pyran ring through cyclization reactions, followed by the introduction of the trifluoromethylsulfonyl group via sulfonylation reactions. The final step often involves esterification to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Advanced purification techniques such as chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(tetrahydro-2H-pyran-4-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Propanoate Esters
a) Methyl 2-(trifluoromethylsulfonyloxy)-substituted analogs
- Methyl 2-(benzyloxycarbonylamino)-3,3,3-trifluoro-2-((4-p-tolyl-6-(trifluoromethyl)-1-(trifluoromethylsulfonyloxy)isoquinolin-3-yl)methyl)propanoate (4n) Key Differences: Incorporates a benzyloxycarbonylamino group and an isoquinoline ring. Properties: Melting point 134–136°C, 70% yield . Reactivity: The isoquinoline and aryl groups may sterically hinder nucleophilic substitution compared to the oxan-4-yl group in the target compound.
- (R)-Methyl 3-(1H-pyrazol-1-yl)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate Key Differences: Pyrazole ring at C3 instead of oxan-4-yl. Properties: Molecular weight 302.23 g/mol; smaller structure may enhance volatility but reduce solubility in polar solvents .
b) Sulfonylurea-based esters ()
- Triflusulfuron methyl ester: Contains a triazine ring and sulfonylurea linkage. Key Differences: Lacks the trifluoromethylsulfonyloxy group but shares ester and sulfonyl motifs.
Substituent Effects on Physical Properties
- Melting Points : The oxan-4-yl group in the target compound likely lowers crystallinity compared to aryl-substituted analogs (e.g., 4n, 4o), which exhibit higher melting points due to planar aromatic systems .
- Solubility : The oxan-4-yl group may enhance solubility in ethers or alcohols compared to pyrazole or nitro-substituted analogs (e.g., Compound 5b in ) .
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